2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
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Overview
Description
2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a complex organic compound featuring multiple functional groups, including imidazole, thiazole, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide typically involves multi-step organic synthesis. A common synthetic route might include:
Formation of the Imidazole Core: This can be achieved by the condensation of 3-chlorobenzaldehyde with 3-nitrobenzylamine in the presence of an acid catalyst to form the imidazole ring.
Thioether Formation: The imidazole derivative is then reacted with a thiol, such as 2-mercaptoacetic acid, under basic conditions to introduce the thioether linkage.
Thiazole Ring Formation: The final step involves the reaction of the thioether intermediate with 4-methylthiazole-2-amine under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The nitro group can be reduced to an amine using reagents like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride (NaBH₄).
Substitution: Sodium methoxide (NaOCH₃) in methanol for nucleophilic aromatic substitution.
Major Products
Reduction of Nitro Group: Formation of the corresponding amine.
Substitution of Chlorophenyl Group: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound may exhibit antimicrobial, antifungal, or anticancer activities due to its structural features. Research into its biological activities could lead to the development of new therapeutic agents.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its ability to interact with various biological targets makes it a promising lead compound for drug discovery.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide would depend on its specific biological target. Generally, compounds with imidazole and thiazole rings can interact with enzymes or receptors, inhibiting their activity or modulating their function. The nitro group can also participate in redox reactions, potentially generating reactive oxygen species that can damage cellular components.
Comparison with Similar Compounds
Similar Compounds
2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide: Lacks the nitro group, which may alter its biological activity.
2-((1-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide: Lacks the chlorophenyl group, which may affect its chemical reactivity and biological properties.
Uniqueness
The presence of both the chlorophenyl and nitrophenyl groups in 2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide makes it unique. These groups can influence the compound’s electronic properties, reactivity, and interactions with biological targets, potentially leading to distinct biological activities compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN5O3S2/c1-13-11-31-20(24-13)25-19(28)12-32-21-23-10-18(14-4-2-7-17(8-14)27(29)30)26(21)16-6-3-5-15(22)9-16/h2-11H,12H2,1H3,(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTYLPGYMOVRNNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NC=C(N2C3=CC(=CC=C3)Cl)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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